molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9

4-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1281521
CAS RN: 69872-17-9
M. Wt: 197.03 g/mol
InChI Key: NZUWATDXQMWXMY-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is usually available in solid form .


Synthesis Analysis

The synthesis of substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, has been reported in various studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be represented by the SMILES string BrC1=CN=CC2=C1C=CN2 . The InChI representation is 1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-c]pyridine is a solid compound . It has a molecular weight of 197.03 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Chemical Synthesis

“4-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound used in various chemical syntheses . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .

Biological Research

This compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . This makes it a valuable compound in biological research, particularly in the study of DNA and RNA structures .

Drug Discovery

“4-bromo-1H-pyrrolo[2,3-c]pyridine” is used in drug discovery due to its potential biological activity . It is often used as a building block in the synthesis of more complex molecules with potential therapeutic effects .

Treatment of Nervous System Diseases

Pyrrolo[3,4-c]pyridines, a family of compounds that includes “4-bromo-1H-pyrrolo[2,3-c]pyridine”, have been found to be useful in treating diseases of the nervous system . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” may have potential applications in neurology .

Treatment of Immune System Diseases

Similarly, pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the immune system . This indicates that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new immunotherapies .

Antidiabetic Applications

Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic activity . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new treatments for diabetes .

Antimycobacterial Applications

Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activity . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new treatments for mycobacterial infections .

Antiviral and Antitumor Applications

Finally, pyrrolo[3,4-c]pyridines have been found to have antiviral and antitumor activities . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new antiviral drugs and cancer therapies .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWATDXQMWXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500854
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

69872-17-9
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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